

Application of Alogliptin-d3 in Drug Metabolism and Metabolite Identification Studies

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Compound of Interest

Compound Name: Alogliptin-d3

Cat. No.: B587599

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Application Notes

Alogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[1][2] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Alogliptin undergoes limited metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] Two minor metabolites have been identified: M-I (N-demethylated alogliptin) and M-II (N-acetylated alogliptin).[4][5] The N-demethylated metabolite (M-I) is also active as a DPP-4 inhibitor, whereas the N-acetylated metabolite (M-II) is inactive.[3][4]

Alogliptin-d3, a deuterated form of alogliptin, serves as an invaluable tool in the study of its metabolism and for the identification of its metabolites. The primary applications of **Alogliptin-d3** in this context are:

- **Internal Standard for Bioanalytical Methods:** Due to its similar physicochemical properties to the unlabeled alogliptin and its distinct mass, **Alogliptin-d3** is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6] This ensures accurate and precise quantification of alogliptin in various biological matrices, such as plasma and urine.
- **Metabolite Identification:** The known mass shift between **Alogliptin-d3** and its unlabeled counterpart allows for the confident identification of alogliptin-derived metabolites in complex

biological samples. By comparing the mass spectra of samples incubated with a mixture of alogliptin and **Alogliptin-d3**, metabolites can be readily distinguished from endogenous matrix components.

- **Elucidation of Metabolic Pathways:** The use of **Alogliptin-d3** can help in confirming the metabolic pathways of alogliptin. The presence of the deuterium label in the identified metabolites provides direct evidence of their origin from the parent drug.

This document provides detailed protocols for the use of **Alogliptin-d3** in in vitro drug metabolism studies and for the identification of its metabolites using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the metabolism of alogliptin.

Parameter	Value	Reference
Metabolites Identified	M-I (N-demethylated), M-II (N-acetylated)	[4][5]
Metabolizing Enzymes	CYP2D6, CYP3A4	[2][3]
Relative Abundance of M-I	<1% of parent compound	[4]
Relative Abundance of M-II	<6% of parent compound	[4]
Bioavailability	Approximately 100%	[3]
Plasma Protein Binding	~20%	[3]
Elimination Half-life	Approximately 21 hours	[3]
Excretion	60-71% as unchanged drug in urine	[4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Alogliptin in Human Liver Microsomes (HLM)

This protocol describes the incubation of alogliptin with human liver microsomes to study its metabolic stability and identify its metabolites.

Materials:

- Alogliptin
- **Alogliptin-d3**
- Human Liver Microsomes (pooled)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Purified water

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of alogliptin and **Alogliptin-d3** (as an internal standard for metabolite identification) in methanol.
 - In a microcentrifuge tube, add the following in order:
 - Phosphate buffer (pH 7.4)
 - Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
 - Alogliptin (final concentration typically 1-10 μ M)

- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Metabolic Reaction:
 - Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.
 - Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., a different deuterated compound not related to alogliptin for quantitative analysis).
- Sample Preparation for LC-MS/MS Analysis:
 - Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Metabolite Identification

This protocol outlines a general LC-MS/MS method for the identification of alogliptin metabolites.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m).^[7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.^[7]
- Gradient: A suitable gradient to separate the parent drug from its potential metabolites (e.g., start with a low percentage of B and gradually increase).
- Injection Volume: 5-10 μ L.

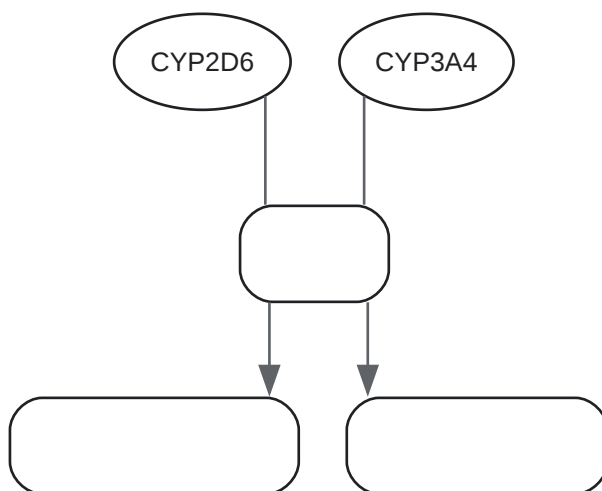
Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode:
 - Full Scan: To detect all ions in a specified mass range.
 - Product Ion Scan (PIS): To fragment the parent ions of alogliptin and **Alogliptin-d3** to identify characteristic fragment ions.
 - Precursor Ion Scan (PIS) or Neutral Loss (NL) Scan: To screen for metabolites with specific structural motifs.
- Key m/z Transitions for Alogliptin (example):
 - Precursor ion: m/z 340.2
 - Product ion: m/z 116.1^[7]
- Expected m/z for **Alogliptin-d3**: m/z 343.2 (assuming 3 deuterium atoms)

Data Analysis for Metabolite Identification:

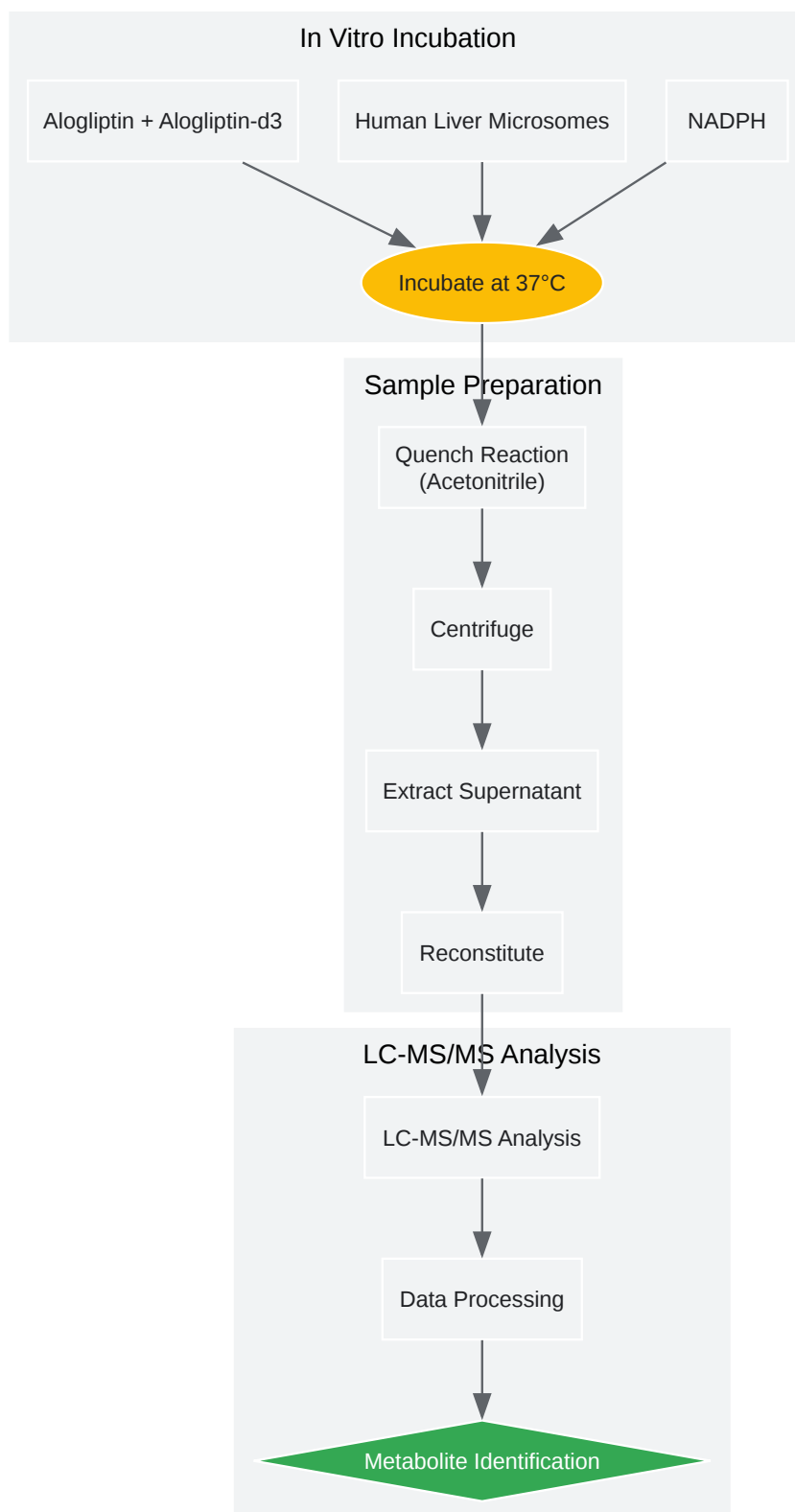
- Analyze the full scan data for ion pairs with a mass difference of 3 Da (corresponding to the deuterium label).
- Confirm that these ion pairs have the same retention time.
- Perform product ion scans on both the unlabeled and labeled potential metabolite ions.
- Compare the fragmentation patterns. Metabolites of alogliptin will show a similar fragmentation pattern to the parent drug, with a corresponding mass shift for fragments containing the deuterium label.
- Based on the mass shift and fragmentation pattern, propose the structure of the metabolite (e.g., N-demethylation would result in a mass decrease of 14 Da, while N-acetylation would result in a mass increase of 42 Da).

Visualizations



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Caption: Metabolic pathway of Alogliptin.



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Caption: Experimental workflow for metabolite identification.

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